molecular formula C19H14F2N2O2S B4799869 3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Cat. No.: B4799869
M. Wt: 372.4 g/mol
InChI Key: XWJMXFIGCCLMDA-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinazolinone core, a cyclopropyl group, and a difluorophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(2,4-difluorophenyl)-2-acrylic acid. This intermediate is then converted to (E)-3-(2,4-difluorophenyl)-2-acryloyl chloride using thionyl chloride . Subsequent reactions involve the formation of cyclopropyl intermediates and their incorporation into the quinazolinone framework through various cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the cyclopropyl moiety contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a cyclopropyl group, and a difluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-cyclopropyl-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-11-5-8-13(15(21)9-11)17(24)10-26-19-22-16-4-2-1-3-14(16)18(25)23(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJMXFIGCCLMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
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3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE

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